molecular formula C25H21N3O5 B11695957 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide

Cat. No.: B11695957
M. Wt: 443.5 g/mol
InChI Key: LOWFALSFHFMHSZ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide is a complex organic compound that features multiple functional groups, including an isoindole, a nitrophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Attachment of the Propanamide Moiety: This step may involve the reaction of the isoindole intermediate with a propanoyl chloride derivative in the presence of a base like triethylamine.

    Introduction of the Nitrophenyl Group: This can be done via a nitration reaction using nitric acid and sulfuric acid.

    Final Coupling Reaction: The final product can be obtained by coupling the intermediate with 4-methylbenzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the isoindole ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-benzyl-3-(4-nitrophenyl)propanamide: Similar structure but lacks the methyl group on the benzyl moiety.

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methoxyphenyl)methyl]-3-(4-nitrophenyl)propanamide: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, or different reactivity in chemical reactions compared to its analogs.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C25H21N3O5/c1-16-6-8-18(9-7-16)15-26-23(29)22(14-17-10-12-19(13-11-17)28(32)33)27-24(30)20-4-2-3-5-21(20)25(27)31/h2-13,22H,14-15H2,1H3,(H,26,29)

InChI Key

LOWFALSFHFMHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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